2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it a valuable tool for studying biological processes and developing new therapeutic interventions.
Vorbereitungsmethoden
The preparation of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride typically involves synthetic routes that include the reaction of 2-Oxo-1,3-dihydrobenzimidazole with sulfonyl fluoride reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: Common reagents such as halogens or nucleophiles can substitute the sulfonyl fluoride group, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride is widely used in scientific research due to its unique properties. It is utilized in:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: For studying enzyme mechanisms and protein interactions.
Medicine: In the development of new therapeutic agents.
Industry: As a precursor for manufacturing various chemical products.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. It can inhibit or modify the activity of these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, protein modification, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride can be compared with similar compounds such as 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride. While both compounds share structural similarities, this compound is unique due to its specific functional groups and reactivity, making it suitable for distinct applications .
Similar compounds include:
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXGCGPCGUEMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.